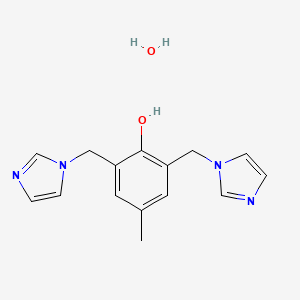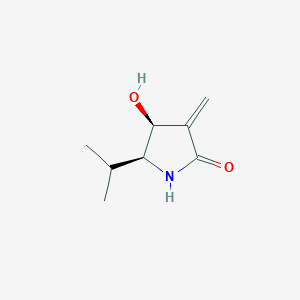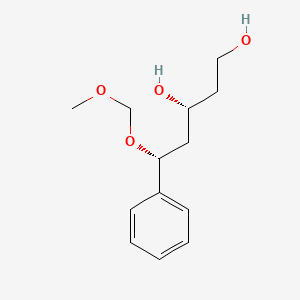![molecular formula C11H13N3O2 B14175445 Ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate CAS No. 918484-91-0](/img/structure/B14175445.png)
Ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with an ethyl acetate group attached to the nitrogen atom of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolopyridine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can be compared with other similar compounds in the pyrazolopyridine family:
Ethyl (3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate: Similar structure but with different substituents, leading to variations in biological activity.
Ethyl (3-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate: Contains a phenyl group instead of a methyl group, which can affect its binding affinity to molecular targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
CAS No. |
918484-91-0 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-(3-methylpyrazolo[3,4-b]pyridin-1-yl)acetate |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-10(15)7-14-11-9(8(2)13-14)5-4-6-12-11/h4-6H,3,7H2,1-2H3 |
InChI Key |
QUVACPBUAMPOIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=N2)C(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)

![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)

![1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14175377.png)


![N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide](/img/structure/B14175385.png)



![3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14175414.png)

